2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound featuring an indole ring system conjugated to a pyridine ring through a pyrrolidine linker. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The pyridine ring can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole nitrogen to form indole-3-ylmethanol.
Substitution: Introduction of various substituents on the indole or pyridine rings.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole and pyridine functionalities make it a valuable building block for pharmaceuticals and agrochemicals.
Biology: Biologically, 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, which are beneficial for treating various diseases.
Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism by which 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects involves binding to specific molecular targets. The indole and pyridine rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives synthesized.
Comparison with Similar Compounds
2-(1H-Indol-1-yl)ethanamine: Similar indole derivative but lacks the pyridine and pyrrolidine components.
N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)acetamide: Similar pyrrolidine and pyridine components but lacks the indole ring.
Uniqueness: The uniqueness of 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide lies in its combination of indole and pyridine rings, which provides a distinct set of chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-indol-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(14-22-11-8-15-5-1-2-6-17(15)22)21-16-9-12-23(13-16)18-7-3-4-10-20-18/h1-8,10-11,16H,9,12-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKBEKEGSNLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.